1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-6-10-22(11-7-17)32(29,30)25-16-27(15-20-13-18(2)5-8-19(20)3)24-12-9-21(31-4)14-23(24)26(25)28/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQRJMIXKCABPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,5-dimethylbenzylamine with 6-methoxy-3-tosylquinoline-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for the development of new drugs and therapies.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific molecular targets in the body. This makes it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-[(2-Chlorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
- Key Differences: N1 Substituent: The 2-chlorophenylmethyl group replaces the 2,5-dimethylphenylmethyl group, introducing a halogen (Cl) instead of methyl groups. Sulfonyl Group: The 4-isopropylbenzenesulfonyl group (bulkier substituent) replaces the 4-methylbenzenesulfonyl group. Increased steric hindrance from the isopropyl group may alter solubility and membrane permeability compared to the methyl-substituted analog.
- Hypothesized Impact: The chloro-substituted analog might exhibit stronger target binding but shorter half-life in vivo.
Triazole-Based Sulfonyl Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Core Structure: A triazole ring replaces the quinolinone core, with a phenylsulfonyl group and fluorinated aryl substituents.
- Functional Comparison: Sulfonyl Role: Both compounds utilize sulfonyl groups for hydrogen bonding and electrostatic interactions. Fluorine vs. Methoxy: Fluorine atoms in the triazole compound enhance electronegativity and metabolic stability, whereas the methoxy group in the quinolinone derivative may improve solubility through polar interactions.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Flexibility: Both quinolinone and triazole derivatives are synthesized via nucleophilic substitution or coupling reactions, as seen in . The quinolinone scaffold allows modular substitution, enabling optimization of pharmacokinetic properties.
- Biological Activity Gaps : Direct comparative studies between these compounds are absent in the provided evidence. For example, the chloro-substituted analog’s activity (e.g., IC₅₀ values) remains unquantified, limiting mechanistic insights.
- Contradictions: The triazole compound’s fluorine substituents suggest higher metabolic stability than the methoxy group in the quinolinone derivative, but this hypothesis requires experimental validation.
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a member of the quinolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings on its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula: C21H24N2O4S
- Molecular Weight: 396.49 g/mol
The compound features a quinolinone core substituted with a dimethylphenyl group and a methylbenzenesulfonyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinolinones, including our compound of interest. The following table summarizes key findings from various studies regarding its cytotoxic effects on cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 2.5 | Induces apoptosis via caspase activation |
| Study 2 | HL-60 | 0.3 | DNA damage and cell cycle arrest |
| Study 3 | A549 | 1.0 | Inhibition of proliferation and migration |
Case Studies
- Cytotoxicity in MCF-7 Cells : In a study examining the cytotoxic effects on breast cancer cells (MCF-7), the compound showed significant activity with an IC50 value of 2.5 µM. The mechanism involved apoptosis induction, characterized by increased caspase-3 activity and PARP cleavage .
- Effects on HL-60 Cells : Another investigation focused on promyelocytic leukemia HL-60 cells, revealing an IC50 as low as 0.3 µM. This study demonstrated that treatment with the compound resulted in DNA damage and cell cycle arrest, leading to increased apoptotic cell death .
- A549 Lung Cancer Model : The compound was also tested against A549 lung cancer cells, where it exhibited an IC50 of 1.0 µM, suggesting potential utility in treating lung cancer through inhibition of cell proliferation and migration .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that modifications at specific positions on the quinolinone ring significantly influence biological activity:
- Compounds with alkyl substituents at position 2 showed enhanced potency compared to those with aryl substituents.
- The presence of a sulfonyl group at position 3 was crucial for maintaining cytotoxic effects across various cancer cell lines.
The most promising analogs were those containing isopropyl groups at position 2, which exhibited IC50 values below 0.3 µM against HL-60 cells .
The mechanisms underlying the biological activity of this compound appear multifaceted:
- Induction of Apoptosis : The compound activates apoptotic pathways through caspase activation and subsequent cleavage of PARP, leading to programmed cell death.
- DNA Damage Response : It induces DNA damage as evidenced by increased levels of γH2AX foci formation, indicating activation of DNA repair pathways.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in G0/G1 phase arrest in several cancer cell lines, which is crucial for preventing further proliferation .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Cyclization of substituted aniline derivatives with ketones or aldehydes under acid catalysis (e.g., HCl or H₂SO₄) .
Functionalization :
- Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
- Methoxy Group Introduction : Alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters :
- Temperature control during sulfonylation to avoid decomposition.
- Solvent choice (e.g., DCM for sulfonylation, DMF for alkylation) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy at C6, sulfonyl at C3).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
- Mass Spectrometry (MS) :
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Enzyme Inhibition :
- Kinase or protease inhibition assays (e.g., COX-2, using fluorogenic substrates) .
- Antioxidant Activity : DPPH radical scavenging assay at 517 nm, comparing to ascorbic acid controls .
Advanced Research Questions
Q. How can substituent modifications (e.g., sulfonyl group replacement) enhance bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Study :
- Computational Modeling :
Q. How do conflicting solubility/stability data across studies arise, and how can they be resolved?
Methodological Answer:
- Contradiction Sources :
- Solvent polarity effects (e.g., DMSO vs. aqueous buffers).
- pH-dependent stability (e.g., sulfonyl group hydrolysis under acidic conditions) .
- Resolution Strategies :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and varying pH (1–13) to identify degradation pathways .
- Stabilization : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous solubility .
Q. What experimental designs are optimal for studying metabolic pathways in preclinical models?
Methodological Answer:
- In Vivo Pharmacokinetics :
- Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to Sprague-Dawley rats.
- Sample Collection : Plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose .
- Metabolite Identification :
- LC-MS/MS with metabolite profiling using Q-TOF instruments.
- Phase I/II Metabolism : Incubate with liver microsomes (CYP450 enzymes) and UDP-glucuronosyltransferases .
Q. How can computational methods predict environmental fate and ecotoxicology?
Methodological Answer:
- Environmental Persistence :
- EPI Suite : Estimate biodegradability (BIOWIN) and bioaccumulation potential (BCFBAF) .
- Ecotoxicology :
- QSAR Models : Predict acute toxicity to Daphnia magna or Danio rerio using logP and molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
